![molecular formula C18H21N3O2S B2452797 N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 868978-57-8](/img/structure/B2452797.png)
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
Imidazo[1,2-a]pyridines are important fused bicyclic heterocycles recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is one of the methods .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Anti-Tuberculosis Agents: Recent studies have explored imidazo[1,2-a]pyridines as potential anti-TB agents. For instance, 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides demonstrated in vitro anti-TB activity against replicating, non-replicating, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains . Further optimization of this scaffold could lead to novel TB drugs.
Antimicrobial Properties: Investigate the compound’s antibacterial and antifungal activity. Assess its efficacy against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi .
Chemical Synthesis and Methodology
- C–C Bond Cleavage Reactions : Given its unique structure, explore whether this compound can be used as a substrate for novel C–C bond cleavage reactions. Such methods could revolutionize amide synthesis .
Scaffold Hopping and Drug Design
- Scaffold Replacement : Utilize the imidazo[1,2-a]pyridine scaffold as a starting point for designing new molecules. Scaffold hopping strategies can lead to unexpected and potent compounds .
Safety and Hazards
While specific safety and hazard information for “N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2,4,6-trimethylbenzenesulfonamide” is not available, it’s important to handle all chemical compounds with care. Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured .
Future Directions
properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-13-10-14(2)18(15(3)11-13)24(22,23)19-8-7-16-12-21-9-5-4-6-17(21)20-16/h4-6,9-12,19H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSPRMATUCJNSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=CN3C=CC=CC3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide |
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